molecular formula C16H16ClN3O B13936756 4-Chloro-5-[(1-methyl-4-piperidinyl)oxy]-3-quinolinecarbonitrile

4-Chloro-5-[(1-methyl-4-piperidinyl)oxy]-3-quinolinecarbonitrile

Cat. No.: B13936756
M. Wt: 301.77 g/mol
InChI Key: SJBVKUZOGQKEAG-UHFFFAOYSA-N
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Description

3-Quinolinecarbonitrile, 4-chloro-5-[(1-methyl-4-piperidinyl)oxy]- is a complex organic compound with the molecular formula C16H16ClN3O and a molecular weight of 301.77 g/mol . This compound is part of the quinoline family, known for its diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Quinolinecarbonitrile, 4-chloro-5-[(1-methyl-4-piperidinyl)oxy]- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed:

    Oxidation: Quinoline derivatives with additional oxygen functionalities.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Quinolinecarbonitrile, 4-chloro-5-[(1-methyl-4-piperidinyl)oxy]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Acts as a template for enzyme inhibitors, particularly targeting kinases.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 4-chloro-5-[(1-methyl-4-piperidinyl)oxy]- involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Uniqueness: 3-Quinolinecarbonitrile, 4-chloro-5-[(1-methyl-4-piperidinyl)oxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine and piperidinyl groups enhances its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C16H16ClN3O

Molecular Weight

301.77 g/mol

IUPAC Name

4-chloro-5-(1-methylpiperidin-4-yl)oxyquinoline-3-carbonitrile

InChI

InChI=1S/C16H16ClN3O/c1-20-7-5-12(6-8-20)21-14-4-2-3-13-15(14)16(17)11(9-18)10-19-13/h2-4,10,12H,5-8H2,1H3

InChI Key

SJBVKUZOGQKEAG-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OC2=CC=CC3=NC=C(C(=C32)Cl)C#N

Origin of Product

United States

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